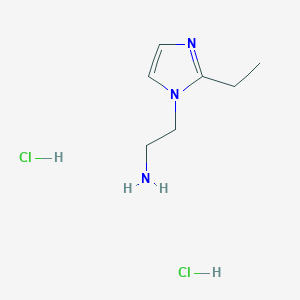

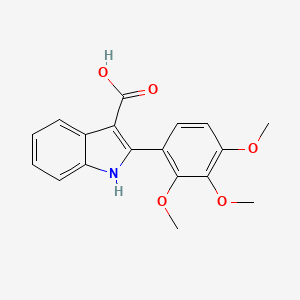

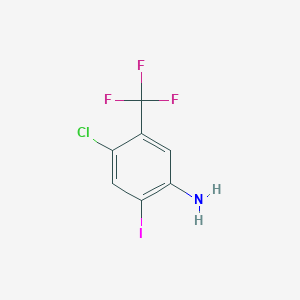

![molecular formula C19H23ClN4O2S B1418804 N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 1185309-92-5](/img/structure/B1418804.png)

N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride

Vue d'ensemble

Description

“N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of imidazole derivatives involves regiocontrolled synthesis, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The imidazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The piperidine ring is a key synthetic fragment for designing drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve hydrogenation, cyclization, cycloaddition, annulation, and amination . The bonds constructed during the formation of the imidazole are of particular importance .Applications De Recherche Scientifique

Chemical Catalysts in Organic Synthesis

Recent studies have highlighted the significance of catalysts, including compounds with structural similarities to "N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride," in facilitating C-N bond forming cross-coupling reactions. These reactions are crucial in organic synthesis, involving aromatic, heterocyclic, and aliphatic amines as coupling partners with aryl halides and boronic acids using copper-mediated systems. This process is essential for developing recyclable catalyst systems that are environmentally friendly and cost-effective for commercial exploitation. The optimization of these catalysts, considering additives, solvents, and temperature, has shown promising advancements in the field of organic synthesis, underlining the potential of compounds like "N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride" in this domain (Kantam et al., 2013).

Dopamine D2 Receptor Ligands

The compound "N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride" shares structural features with ligands that target dopamine D2 receptors (D2Rs), which are implicated in the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Research in this area focuses on developing ligands with high D2R affinity, incorporating elements like aromatic moieties, cyclic amines, and lipophilic fragments. These ligands have shown potential in modulating dopamine pathways, offering insights into therapeutic strategies for these disorders. The development of novel D2R ligands based on this framework can lead to improved treatments with fewer side effects (Jůza et al., 2022).

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors, which include structural analogs of "N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride," play a significant role in the treatment of type 2 diabetes mellitus (T2DM). These inhibitors work by preventing the degradation of incretin hormones, thereby promoting insulin secretion. The ongoing research and development of DPP IV inhibitors underscore their therapeutic potential in managing T2DM. Innovations in this field aim to discover molecules that provide effective glucose regulation without adverse effects, highlighting the importance of compounds related to "N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride" (Mendieta et al., 2011).

Orientations Futures

Piperidine and imidazole derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines and imidazoles is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing these moieties .

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-piperidin-4-ylbenzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S.ClH/c1-14-6-8-16(9-7-14)26(24,25)23-18-5-3-2-4-17(18)22-19(23)21-15-10-12-20-13-11-15;/h2-9,15,20H,10-13H2,1H3,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPSCXLNJWTHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC4CCNCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671415 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-N-(piperidin-4-yl)-1H-benzimidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride | |

CAS RN |

1185309-92-5 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-N-(piperidin-4-yl)-1H-benzimidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

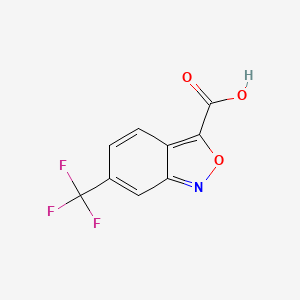

![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)

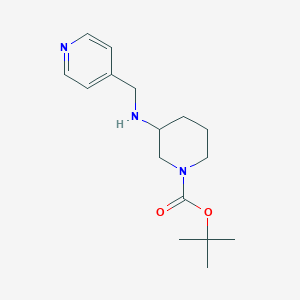

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/structure/B1418734.png)